Pedroamine

Description

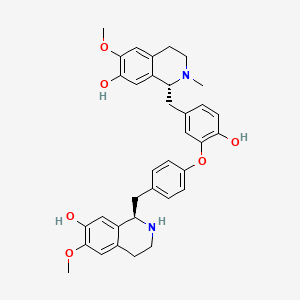

Pedroamine is a polyamine compound with the molecular formula C₃₅H₃₈O₆N₂ and a molecular weight of 582.2730 g/mol . It belongs to a class of organic compounds characterized by multiple amine groups, which are critical in biological processes such as cell growth, DNA stabilization, and protein synthesis. The presence of six oxygen atoms in its molecular formula indicates possible ester, ether, or carbonyl functional groups, which may influence its reactivity and solubility compared to other polyamines .

Properties

CAS No. |

110320-85-9 |

|---|---|

Molecular Formula |

C35H38N2O6 |

Molecular Weight |

582.7 g/mol |

IUPAC Name |

(1R)-1-[[4-hydroxy-3-[4-[[(1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C35H38N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-6-9-30(38)35(16-22)43-25-7-4-21(5-8-25)14-28-26-19-31(39)33(41-2)17-23(26)10-12-36-28/h4-9,16-20,28-29,36,38-40H,10-15H2,1-3H3/t28-,29-/m1/s1 |

InChI Key |

MLNXJBWXCQOCIN-FQLXRVMXSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)O)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pedroamine can be synthesized through several methods, including the reaction of primary amines with aldehydes or ketones under acidic or basic conditions. One common method involves the reductive amination of a suitable aldehyde or ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reductive amination processes. These processes often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Pedroamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas over palladium catalyst.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated amines, acylated amines, sulfonamides.

Scientific Research Applications

Pedroamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

Pedroamine exerts its effects through various molecular targets and pathways. It can act as a neurotransmitter analog, interacting with specific receptors in the nervous system to modulate signal transmission. Additionally, this compound can inhibit certain enzymes, leading to altered metabolic pathways and physiological responses .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Size: this compound occupies an intermediate position in molecular weight among its analogs.

Functional Groups : The six oxygen atoms in this compound distinguish it from Pangkoramine (C₃₄H₃₄O₆N), which lacks a second nitrogen atom. This difference may influence hydrogen-bonding capacity and solubility, as oxygen-rich compounds often exhibit higher polarity .

Structural Isomerism: While specific stereochemical data are unavailable, highlights that 3D conformational similarities can predict binding affinity in biological systems.

Analytical and Pharmacological Considerations

Analytical Techniques

Polyamines like this compound are typically analyzed using chromatography and spectrometry. For example:

- High-Performance Liquid Chromatography (HPLC) : Effective for separating polyamines based on polarity and molecular weight .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for volatile derivatives, though this compound’s oxygen content may require derivatization for optimal analysis .

- 3D Conformational Modeling: As noted in D similarity assessments could help identify structurally related compounds with shared biological activities, even if 2D structures differ .

Pharmacological Implications

While direct pharmacological data for this compound are absent in the provided evidence, insights can be extrapolated:

- Toxicity and Metabolism : Nitrosamine impurities () are a concern in amine-containing pharmaceuticals. This compound’s structure lacks obvious nitroso groups, but rigorous impurity profiling is recommended for pharmaceutical applications .

- Bioactivity : Polyamines often interact with nucleic acids and proteins. The oxygen-rich structure of this compound may confer unique binding properties compared to nitrogen-dominant analogs like Pangkoramine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.